molecular formula C21H18N2O3 B2918244 methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 383148-69-4

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2918244
CAS No.: 383148-69-4
M. Wt: 346.386
InChI Key: GDMQHJXIOUSYOF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a heterocyclic compound featuring an isoquinoline core substituted with a methyl ester at position 4, a ketone group at position 1, and a 2-(1H-indol-3-yl)ethyl moiety at position 2. Its molecular formula is C₂₁H₁₉N₂O₃, with a molecular weight of 347.39 g/mol.

Properties

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMQHJXIOUSYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core, followed by the formation of the isoquinoline ring. Key reactions include:

  • Friedel-Crafts Acylation: To introduce the acyl group onto the indole ring.

  • Reduction and Cyclization: To form the isoquinoline ring system.

  • Esterification: To attach the methyl ester group.

Industrial Production Methods: Industrial production would involve scaling up these reactions, ensuring purity and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce nitro groups to amines.

  • Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated compounds or alkylated products.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole and isoquinoline rings can interact with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related isoquinoline and indole derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties/Bioactivity
Methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (Target) C₂₁H₁₉N₂O₃ 347.39 2-(Indol-3-yl)ethyl, methyl ester, 1-oxo Hypothesized antioxidant activity (based on indole moiety); no direct data
N-[2-(1H-Indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide C₂₄H₂₄N₄O₂ 408.47 2-(Indol-3-yl)ethyl, carboxamide, 2-isopropyl No bioactivity reported; carboxamide may enhance solubility vs. ester
Methyl 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₁₉H₁₄F₃N₃O₅ 421.33 Nitro, trifluoromethylphenyl, methylamino High predicted density (1.496–1.548 g/cm³); acidic pKa (-2.86 to -4.16)
N-[2-(1H-Indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-spiro[cyclopentane-isoquinoline]-4'-carboxamide C₂₇H₃₁N₃O₃ 445.6 Spiro cyclopentane-isoquinoline, 2-methoxyethyl No activity data; spiro structure may influence conformational flexibility

Key Observations

Nitro and trifluoromethyl groups in C₁₉H₁₄F₃N₃O₅ enhance electron-withdrawing effects, likely increasing metabolic stability but reducing solubility .

Physicochemical Properties :

  • Density and Polarity : The trifluoromethyl/nitro-substituted analog has a higher density (1.548 g/cm³) due to heavy atoms, whereas the target compound’s indole-ethyl group may lower density .
  • Acidity : The target compound’s ester group is less acidic (predicted pKa ~0–2) compared to the highly acidic analogs with trifluoromethyl groups (pKa -2.86 to -4.16) .

Synthetic Accessibility: The spiro compound (C₂₇H₃₁N₃O₃) requires complex cyclization steps, while the target compound’s synthesis may involve straightforward esterification of isoquinoline intermediates .

Biological Activity

Methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, with the CAS number 383148-69-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C21H18N2O3
Molecular Weight: 346.38 g/mol
Density: 1.314 g/cm³
Boiling Point: Approximately 606.5 °C (predicted)
pKa: 17.13 (predicted)

These properties suggest that the compound is relatively stable under standard conditions and may exhibit unique interactions in biological systems due to its structural features.

The compound's structure incorporates an isoquinoline framework and an indole moiety, which are known to influence various biological pathways. Isoquinoline derivatives have been studied for their roles in neuroprotection, anti-cancer activities, and modulation of neurotransmitter systems. The indole structure is often associated with serotonin receptor activity, indicating potential psychotropic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Case Study: A study involving a related indole derivative demonstrated inhibition of tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy:

  • Mechanism: It may exert antioxidant effects and modulate neuroinflammatory responses, which are critical in conditions like Alzheimer's and Parkinson's diseases .
  • Research Findings: In animal models, similar compounds have been shown to improve cognitive function and reduce neurodegeneration markers .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound:

Study TypeFindings
In vitro assaysInduced apoptosis in cancer cell lines; modulation of serotonin receptors
Animal studiesImproved cognitive function; reduced markers of neurodegeneration
PharmacokineticsPredicted bioavailability suggests potential for oral administration

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be established through rigorous testing. Preliminary assessments indicate low toxicity levels in standard models; however, comprehensive toxicological studies are necessary to evaluate long-term effects and safety margins.

Q & A

Q. What are the optimal synthetic routes for methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of structurally related isoquinoline derivatives often involves multi-step procedures, such as cyclization of substituted tetrahydroquinolines under acidic conditions. For example, describes a method where cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes AlCl3-mediated cyclization in 1,2-dichlorobenzene at 378 K for 5 hours, yielding a 73% product after recrystallization. Key variables affecting yield include solvent choice (polar aprotic solvents enhance cyclization), temperature (excessive heat may degrade intermediates), and stoichiometric ratios of reagents (e.g., AlCl3 as a Lewis acid catalyst). Characterization via IR (e.g., carbonyl peaks at 1731 cm⁻¹), NMR (proton assignments for CH3, CH2, and aromatic groups), and X-ray crystallography is critical to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural elucidation of this compound?

Answer:

  • 1H NMR : Assignments for indole and isoquinoline moieties require analysis of aromatic proton splitting patterns (e.g., δ 6.95–7.13 ppm for quinoline protons in ) and coupling constants.
  • IR : Peaks at ~1700–1730 cm⁻¹ confirm carbonyl groups (e.g., ester C=O and lactam C=O).
  • MS : Molecular ion ([M]+) and fragmentation patterns (e.g., loss of CO or CH3 groups) validate molecular weight and substituent positions.
    Ambiguities in stereochemistry (e.g., cis/trans isomers) may require X-ray crystallography or NOESY experiments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Based on analogous compounds (), this compound likely falls under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Recommended protocols:

  • Use fume hoods and PPE (gloves, lab coats).
  • Store in airtight containers away from light/moisture.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the indole-isoquinoline hybrid in biological systems?

Answer: Density Functional Theory (DFT) calculations can model electron density distributions, identifying nucleophilic/electrophilic sites. For example:

  • HOMO/LUMO analysis predicts regions prone to oxidation (indole NH) or nucleophilic attack (ester carbonyl).
  • Molecular docking studies (e.g., with enzymes like cytochrome P450) can simulate metabolic pathways, guiding toxicity assessments. Validation via experimental LC-MS/MS metabolite profiling is essential .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Answer: Adopt the framework from Project INCHEMBIOL ():

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) to assess hydrophobicity. Use HPLC-UV to monitor abiotic degradation (hydrolysis, photolysis) under varying pH/light conditions.
  • Phase 2 (Ecosystem) : Conduct microcosm studies with soil/water samples to track bioaccumulation in model organisms (e.g., Daphnia magna). LC50/EC50 values quantify acute toxicity .

Q. How can contradictory data on synthetic intermediates be resolved?

Answer: Case Study: and report conflicting yields for cyclization steps. Resolution strategies include:

  • Replicate reactions with strict control of moisture (anhydrous conditions) and catalyst purity.
  • Use in situ monitoring (e.g., ReactIR) to identify side reactions (e.g., ester hydrolysis).
  • Statistical Design of Experiments (DoE) to isolate critical variables (temperature, solvent polarity) .

Methodological Challenges and Solutions

Q. What chromatographic methods optimize purification of this compound from complex reaction mixtures?

Answer:

  • Normal-phase silica gel chromatography separates polar byproducts (e.g., unreacted indole derivatives).
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar isomers. Adjust pH with 0.1% formic acid to enhance peak resolution .

Q. How can bioactivity studies differentiate between the compound’s direct effects and metabolite-mediated activity?

Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (S9 fraction) and analyze via LC-HRMS.
  • Pharmacological Profiling : Use CRISPR-edited cell lines (e.g., CYP3A4 knockout) to isolate parent compound effects from metabolic activation .

Gaps in Current Knowledge

  • Environmental Persistence : No data on half-life in soil/water systems.
  • Mechanistic Toxicology : Limited understanding of mitochondrial toxicity pathways.

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